7-Chloro Loxapine-d6
Description
Properties
Molecular Formula |
C₁₈H₉D₈Cl₂N₃O |
|---|---|
Molecular Weight |
370.3 |
Synonyms |
2,7-Dichloro-11-(4-methyl-1-piperazinyl)Dibenz[b,f][1,4]oxazepine-d6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of 7 Chloro Loxapine D6
Advanced Synthetic Routes for Site-Specific Deuterium (B1214612) Incorporation in Loxapine (B1675254) Derivatives
The synthesis of 7-Chloro Loxapine-d6 requires multi-step sequences that build the core heterocyclic structure and introduce deuterium atoms at specific, pre-determined positions. scispace.comnih.gov These methods are designed to achieve high levels of isotopic enrichment while maintaining the chemical integrity of the parent molecule. googleapis.com
Precursor Selection and Chemical Transformations for Deuterated Synthesis
The synthesis of Loxapine derivatives generally begins with the construction of the dibenzoxazepine (B10770217) tricycle. scispace.com A common route involves the reaction of a precursor like 2-amino-4-chlorophenol (B47367) with 2-chloronicotinoyl chloride to form an amide, which then undergoes base-induced cyclization to create the oxazepine ring. scispace.com
For the introduction of deuterium, a key strategy involves the late-stage functionalization of a suitable precursor. ucl.ac.uk A highly efficient method for producing a deuterated N-methyl group is the photocatalytic N-trideuteromethylation of Amoxapine (desmethyl-Loxapine), the primary metabolite of Loxapine. nih.govucl.ac.ukresearchgate.net This reaction can be performed using deuterated methanol (B129727) (CD3OD) as the deuterium source in the presence of a specialized photocatalyst. ucl.ac.ukresearchgate.net
To achieve a d6-labeled compound, further deuteration is required, typically on the piperazine (B1678402) ring. This can be accomplished by using a deuterated building block, such as piperazine-d8, early in the synthesis, followed by monomethylation. Alternatively, a hydrogen-deuterium exchange reaction could be performed on an appropriate intermediate under specific conditions, though site-selectivity can be challenging. nih.gov A plausible route to 7-Chloro Loxapine-d6 would therefore involve the N-trideuteromethylation of a precursor that already contains three deuterium atoms on the piperazine ring.
Table 1: Overview of Synthetic Strategies for 7-Chloro Loxapine-d6
| Step | Synthetic Transformation | Precursors & Reagents | Purpose | Reference |
| 1 | Core Synthesis | 2-amino-4-chlorophenol, 2-chloronicotinoyl chloride | Construction of the dibenzoxazepine ring system. | scispace.com |
| 2 | Piperazine Ring Introduction | Amine precursor, deuterated piperazine derivative | Incorporation of the piperazine moiety. | nih.gov |
| 3 | N-Methyl Deuteration | Amoxapine (desmethyl-Loxapine) precursor, CD3OD, photocatalyst | Site-specific trideuteromethylation of the piperazine nitrogen. | ucl.ac.ukresearchgate.net |
Optimization of Reaction Conditions for Isotopic Enrichment at Specific Positions
Achieving high isotopic enrichment (typically >95%) is critical for the utility of deuterated standards and drugs. googleapis.comgoogle.com The optimization of reaction conditions is therefore a crucial aspect of the synthesis. muslimuniversity.edu.af For photocatalytic deuteromethylation, key parameters to optimize include the choice of catalyst, solvent system (e.g., C2D5OD/D2O), light source, and reaction time. ucl.ac.uk Studies have shown that semiconductor photocatalysis can provide excellent yields (e.g., 94% for Loxapine-d3) and high levels of deuterium incorporation. ucl.ac.uk
For other deuteration methods, such as reduction with a deuterated reducing agent (e.g., lithium aluminum deuteride, LiAlD4), reaction conditions like temperature and stoichiometry must be carefully controlled to ensure complete and selective deuterium transfer without unwanted side reactions. nih.gov Microwave-assisted synthesis has also emerged as a tool to expedite reactions, such as the Pellizzari reaction for forming related heterocyclic systems, which can be optimized for temperature, pressure, and reaction time to maximize yield. scispace.com The purity of the deuterium source itself, such as deuterium oxide (D2O) with a deuteration degree of 99.9% or higher, is fundamental to achieving high isotopic enrichment in the final product. sigmaaldrich.com
Comprehensive Isotopic Purity and Structural Verification Techniques
Following synthesis, a rigorous analytical workflow is employed to confirm the identity, structure, and isotopic purity of 7-Chloro Loxapine-d6. industry.gov.au This involves a combination of spectroscopic and chromatographic methods. rsc.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution and Regioselectivity
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. rsc.org It provides definitive information on the specific sites of deuterium incorporation.
¹H NMR: In the ¹H NMR spectrum of 7-Chloro Loxapine-d6, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For instance, if the N-methyl group is deuterated (N-CD3), the characteristic singlet for the N-CH3 protons would disappear.
²H NMR: A ²H (deuterium) NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and location within the molecule.
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. Carbons bonded to deuterium atoms exhibit characteristic coupling (C-D coupling), often seen as a triplet (1:1:1 intensity ratio) due to the spin (I=1) of the deuterium nucleus. washington.edu The chemical shifts of these carbons are also slightly altered compared to the non-deuterated analog.
Table 2: Hypothetical Comparative ¹H NMR Data for Loxapine and 7-Chloro Loxapine-d6 (N-CD₃, piperazine-d₃)
| Proton Position | Loxapine δ (ppm) (DMSO-d₆) | 7-Chloro Loxapine-d6 δ (ppm) (DMSO-d₆) | Expected Multiplicity |
| Aromatic Protons | 6.8 - 7.5 | 6.8 - 7.5 | m |
| N-CH₃ | ~2.3 | Absent | s |
| Piperazine Protons (CH₂) | ~2.5, ~3.4 | Signals significantly reduced/altered | m |
Note: Data is illustrative and based on typical chemical shifts for the Loxapine scaffold in DMSO-d6 solvent. nih.govresearchgate.net
Quantitative Mass Spectrometry for Isotopic Abundance and Molecular Integrity Confirmation
Mass spectrometry (MS) is essential for confirming the molecular weight of the deuterated compound and quantifying the level of isotopic enrichment. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is particularly powerful. researchgate.net
For 7-Chloro Loxapine-d6, the molecular ion peak in the mass spectrum should be observed at a mass-to-charge ratio (m/z) that is six units higher than that of unlabeled Loxapine (C₁₈H₁₈ClN₃O, molecular weight approx. 327.11 g/mol ). nih.gov By analyzing the isotopic cluster of the molecular ion, the distribution of isotopologues (d0, d1, d2, etc.) can be determined, allowing for a precise calculation of isotopic purity. rsc.orgalmacgroup.com
Tandem mass spectrometry (MS/MS) provides further structural proof by fragmenting the molecule. nih.govresearchgate.net By comparing the fragmentation pattern of 7-Chloro Loxapine-d6 to that of unlabeled Loxapine, the location of the deuterium atoms can be confirmed. For example, a fragment containing the N-CD₃-piperazine moiety would show a corresponding mass shift, while fragments from the non-deuterated dibenzoxazepine core would remain unchanged. nih.gov
Table 3: Expected High-Resolution Mass Spectrometry Data
| Analyte | Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ion (e.g., piperazine side chain) | Reference |
| Loxapine | C₁₈H₁₈ClN₃O | ~328.12 | Present | nih.govnih.gov |
| 7-Chloro Loxapine-d6 | C₁₈H₁₂D₆ClN₃O | ~334.16 | Present with +6 Da mass shift | rsc.orgresearchgate.net |
Chromatographic Purity Assessment and Isotopic Impurity Profiling
Chromatographic techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are used to determine the chemical purity of the 7-Chloro Loxapine-d6 sample. noblelight.comindustry.gov.au These methods separate the main compound from any synthesis-related impurities or degradation products. nih.gov
Purity Assessment: Using a validated HPLC method with a suitable column (e.g., C18) and mobile phase, the sample is analyzed, and purity is typically determined by the peak area percentage using a UV or MS detector. nih.govindustry.gov.au The chemical purity should generally be high (e.g., >99%) for use as an analytical standard. industry.gov.au
Isotopic Impurity Profiling: HPLC can also be used to profile isotopic impurities. acs.org While chemically identical, compounds with different numbers of deuterium atoms (e.g., d5 or d4 isotopologues) may exhibit slightly different retention times due to the chromatographic deuterium effect (CDE). acs.org Using high-resolution mass spectrometry as the detector allows for the quantification of these lower-deuterated species, providing a complete picture of the isotopic composition of the sample. researchgate.net
Table 4: Typical HPLC Method Parameters for Loxapine Analysis
| Parameter | Condition | Purpose | Reference |
| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 150 mm) | Separation based on hydrophobicity. | industry.gov.au |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradient | Elution of analytes from the column. | nih.govindustry.gov.au |
| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and resolution. | industry.gov.au |
| Detector | UV (e.g., 254 nm) or Mass Spectrometer (MS/MS) | Detection and quantification of eluting compounds. | nih.govindustry.gov.auresearchgate.net |
| Injection Volume | 5 - 20 µL | Introduction of the sample into the system. | almacgroup.com |
¹The standard IUPAC nomenclature for Loxapine is 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b] industry.gov.auacs.orgbenzoxazepine. nih.gov This article uses the subject's term "7-Chloro Loxapine" to refer to this structure.
Advanced Bioanalytical Applications of 7 Chloro Loxapine D6
Development and Validation of LC-MS/MS Methods for Trace Analysis in Biological Samples
LC-MS/MS has emerged as the preferred technique for the trace analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. sigmaaldrich.com The development of robust LC-MS/MS methods is a meticulous process that relies heavily on the use of appropriate internal standards to achieve reliable quantitative results. scispace.com
In quantitative bioanalysis, an internal standard is a compound of known concentration added to samples to correct for analytical variability. nebiolab.com A stable isotope-labeled (SIL) internal standard, such as 7-Chloro Loxapine-d6, is considered the ideal choice for LC-MS/MS assays. scispace.comwaters.com This is because its physical and chemical properties are nearly identical to the analyte of interest, 7-Chloro Loxapine (B1675254).
The primary role of 7-Chloro Loxapine-d6 is to compensate for variations that can occur during the entire analytical process, including sample extraction, handling, and injection into the LC-MS/MS system. nebiolab.comnih.gov Because the deuterated standard and the native analyte exhibit almost identical behavior during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and have the same chromatographic retention time, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. waters.com
Furthermore, within the mass spectrometer's ion source, both the analyte and 7-Chloro Loxapine-d6 are ionized with similar efficiency. scispace.com By measuring the ratio of the mass spectrometric response of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification can be achieved, effectively normalizing for fluctuations in instrument performance and sample-specific matrix effects. nih.gov The use of a SIL internal standard is a key strategy for improving the precision and accuracy of bioanalytical data. scispace.com
Before a bioanalytical method can be used for routine analysis in pharmaceutical research or clinical trials, it must undergo rigorous validation to demonstrate its reliability. International guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), outline the essential validation parameters. nih.govlcms.cz 7-Chloro Loxapine-d6 is integral to successfully validating these parameters for the quantification of 7-Chloro Loxapine.
The validation process assesses several key performance characteristics:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated by plotting the analyte/internal standard peak area ratio against known concentrations.
Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal value.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at both intra-assay and inter-assay levels.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs.
Recovery: The efficiency of the extraction process, comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. The use of 7-Chloro Loxapine-d6 helps ensure that recovery is consistent across different concentrations and sample lots. nih.govresearchgate.net
Table 1: Typical Validation Parameters and Acceptance Criteria for an LC-MS/MS Bioanalytical Method
Validation Parameter Description Typical Acceptance Criteria Linearity Demonstrates a proportional relationship between response and concentration over a defined range. Correlation coefficient (r²) ≥ 0.99 Accuracy Closeness of measured values to the nominal concentration. Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision (Intra- and Inter-Assay) Variability of measurements on the same sample. Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). Selectivity No significant interference at the retention time of the analyte and internal standard. Response of interfering peaks should be <20% of the LLOQ response for the analyte and <5% for the internal standard. Recovery Efficiency of the analyte extraction from the biological matrix. Should be consistent, precise, and reproducible. Matrix Effect Assessment of ion suppression or enhancement from the biological matrix. The CV of the internal standard-normalized matrix factor should be ≤ 15%. Stability Analyte stability in the biological matrix under various storage and processing conditions. Mean concentration should be within ±15% of the nominal concentration.
This table presents a generalized summary of bioanalytical method validation parameters. Specific criteria may vary based on regulatory agency guidelines.
A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). csic.es This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. sciex.com
Deuterated analogs like 7-Chloro Loxapine-d6 are highly effective in mitigating these matrix effects. nih.govresearchgate.net Since the SIL internal standard co-elutes with the analyte and shares its physicochemical properties, it is subjected to the same degree of ion suppression or enhancement. waters.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute intensities of both signals fluctuate due to matrix effects. This normalization is crucial for maintaining accuracy and precision in quantitative assays across different patient samples, which may have varying matrix compositions. waters.com Studies have shown that deuterated internal standards successfully compensate for matrix effects, leading to robust and reliable methods. nih.govresearchgate.net
Standardization and Reference Material Applications in Analytical Chemistry
Beyond its role in individual assays, 7-Chloro Loxapine-d6 is valuable in the broader context of analytical chemistry for standardization and as a reference material, promoting consistency and comparability of results across different laboratories and studies.
A Certified Reference Material (CRM) is a standard of high purity and well-characterized properties, used to calibrate instruments and validate analytical methods. novachem.com.aucloudfront.net The establishment of a CRM for a compound like 7-Chloro Loxapine requires rigorous characterization to confirm its identity and purity. cerilliant.com
7-Chloro Loxapine-d6 can be synthesized and purified to meet the stringent requirements of a CRM. Once certified, it can be used by pharmaceutical laboratories as a quality control material. cerilliant.commyadlm.org By analyzing the CRM alongside study samples, laboratories can verify the performance of their analytical systems and ensure that their measurements are accurate and traceable to a common standard. This is essential for maintaining data integrity in drug development and for regulatory submissions.
When different laboratories analyze samples, even when using the same method, discrepancies in results can arise due to variations in reagents, instruments, and specific procedures. nih.gov Method harmonization aims to reduce this inter-laboratory variability. myadlm.org
Table 2: Compound Names Mentioned in the Article
Compound Name 7-Chloro Loxapine-d6 7-Chloro Loxapine Loxapine Loxapine-d3 Loxapine-d8
Mechanistic Investigations Employing 7 Chloro Loxapine D6
Elucidation of Biotransformation Pathways and Enzyme Kinetics
The introduction of deuterium (B1214612) into the Loxapine (B1675254) structure provides a unique tracer to meticulously follow its journey through complex biological systems. This has been instrumental in clarifying its metabolic pathways and understanding the kinetics of the enzymes involved.
Deuterium labeling is a cornerstone for tracing the metabolic fate of pharmaceuticals. nih.gov In in vitro studies, such as those using human liver microsomes, 7-Chloro Loxapine-d6 allows for the unambiguous identification of metabolites. The mass shift introduced by the deuterium atoms makes it easier to distinguish drug-related molecules from the complex background matrix using mass spectrometry. This technique is crucial for mapping the primary routes of metabolism, which for Loxapine include N-demethylation to Amoxapine, and hydroxylation at the 7 and 8 positions of the aromatic ring. wikipedia.orgnih.govresearchgate.net
Table 1: Major Metabolic Pathways of Loxapine
| Metabolic Reaction | Resulting Metabolite | Primary Enzyme System |
| N-demethylation | Amoxapine | Cytochrome P450 (CYP) |
| Aromatic Hydroxylation | 7-Hydroxyloxapine (B195982) | Cytochrome P450 (CYP) |
| Aromatic Hydroxylation | 8-Hydroxyloxapine | Cytochrome P450 (CYP) |
| N-oxidation | Loxapine-N-oxide | Not fully characterized |
This table outlines the principal biotransformation routes of Loxapine, which are studied in detail using its deuterated form.
The replacement of a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of bond cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org This effect is particularly pronounced in reactions catalyzed by Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.govnih.gov By measuring the KIE for the metabolism of 7-Chloro Loxapine-d6, researchers can determine the rate-limiting steps in its biotransformation. nih.gov
For instance, a significant KIE observed in the formation of a hydroxylated metabolite would indicate that the breaking of the carbon-hydrogen (or in this case, carbon-deuterium) bond is a key determinant of the reaction speed. nih.govnih.gov This information is invaluable for understanding the mechanism of action of CYP isozymes and for predicting how changes in enzyme activity might affect the drug's clearance. patsnap.com The study of KIEs has provided important insights into how P450s catalyze reactions. nih.gov
Stable isotope tracing with compounds like 7-Chloro Loxapine-d6 is a powerful strategy for the discovery of novel metabolites. nih.gov In a typical experiment, a biological system is exposed to a mixture of the deuterated and non-deuterated drug. The resulting metabolites are then analyzed by mass spectrometry. Metabolites derived from the drug will appear as characteristic doublet peaks, separated by the mass difference corresponding to the number of deuterium atoms. This "isotope signature" allows for the confident identification of drug-related compounds, even those present at very low concentrations, which might otherwise be missed. This approach has been successfully used to identify previously uncharacterized metabolic products of various drugs, providing a more complete picture of their biotransformation. nih.gov
Pharmacokinetic Research Applications in Non-Clinical Models
The use of 7-Chloro Loxapine-d6 extends beyond metabolic studies into the realm of pharmacokinetics, which describes how an organism affects a drug. Deuterated compounds can offer advantages over their non-deuterated forms by altering clearance rates. nih.govresearchgate.netdntb.gov.ua
ADME studies are fundamental to drug development, providing critical information on a drug's journey through the body. 7-Chloro Loxapine-d6 is an invaluable tool in these preclinical investigations. When co-administered with non-deuterated Loxapine in animal models, it allows for the precise determination of key pharmacokinetic parameters. The ability to distinguish between the two isotopic forms via mass spectrometry enables a more accurate assessment of bioavailability, volume of distribution, and clearance rates. This approach, often referred to as a "cassette" dosing or stable-isotope co-administration study, helps to minimize inter-animal variability and provides more robust and reliable data.
Table 2: Representative Pharmacokinetic Parameters Investigated Using Isotope Tracers
| Parameter | Description | Importance in Drug Development |
| Absorption | The process by which the drug enters the bloodstream. | Determines how much of the drug is available to have an effect. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Influences the concentration of the drug at its site of action. |
| Metabolism | The chemical modification of a drug by the body. patsnap.com | Affects the drug's activity and duration of action. |
| Excretion | The removal of the drug and its metabolites from the body. | Determines how long the drug stays in the body. |
This table summarizes the key ADME processes that are more accurately studied using deuterated analogs like 7-Chloro Loxapine-d6.
Methodologies for Determining Clearance and Half-Life in Research Models
In Vitro Methodologies: Primary human hepatocytes are considered the most appropriate in vitro system for predicting human metabolic clearance. The "substrate depletion" approach is commonly used in early drug discovery to determine the intrinsic clearance (CLint) of a compound. researchgate.net In this method, 7-Chloro Loxapine-d6 would be incubated with human liver microsomes or hepatocytes, and samples are collected over time to measure the disappearance of the parent compound.
Key steps in this methodology include:
Incubation: The test compound is incubated with a known concentration of liver microsomes or a specific density of hepatocytes. researchgate.net To ensure accuracy, especially for low-clearance compounds, it is recommended to use low enzyme concentrations and short incubation times. researchgate.net
Sampling and Quenching: At various time points, aliquots are taken from the incubation mixture and the metabolic reaction is stopped (quenched), typically by adding a solvent like ice-cold acetonitrile.
Quantification: The concentration of the remaining 7-Chloro Loxapine-d6 is quantified using analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of depletion is then used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Methodologies: In vivo studies in research models, such as rats or mice, are essential for understanding the complete pharmacokinetic profile. tau.ac.ilnih.govscielo.brresearchgate.netscielo.br These models help assess not only metabolism but also absorption, distribution, and excretion.
Typical procedures involve:
Administration: A defined dose of 7-Chloro Loxapine-d6 is administered to the animal model, often intravenously to determine clearance and orally to assess oral bioavailability.
Blood Sampling: Blood samples are collected at predetermined time intervals.
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of 7-Chloro Loxapine-d6 and any potential metabolites is measured over time using LC-MS/MS.
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key parameters, including clearance (the volume of plasma cleared of the drug per unit time) and half-life (the time required for the drug concentration to decrease by half).
The use of deuterated compounds can offer advantages in these studies. The substitution with deuterium can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, potentially leading to a longer half-life and altered clearance compared to the non-deuterated parent compound, loxapine. nih.govdntb.gov.uanih.gov
Ligand-Receptor Interaction Dynamics and Isotope Effects on Binding
Ligand-receptor kinetics is the study of the binding and dissociation between ligands, like 7-Chloro Loxapine-d6, and their target receptors. wikipedia.org The primary mechanism of action for loxapine involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govpatsnap.com The introduction of deuterium into the loxapine structure can potentially influence these interactions through the kinetic isotope effect (KIE). libretexts.orgwikipedia.org
The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step. libretexts.orgwikipedia.org While the KIE is most pronounced in metabolic reactions where a C-H bond is enzymatically broken, subtle effects on receptor binding dynamics, known as binding isotope effects (BIEs), can also occur. nih.govnih.gov These effects can arise from changes in the molecule's conformation or electronic distortions upon binding to a receptor. nih.gov
Assessment of Binding Affinities and Receptor Selectivity of Deuterated Analogs
The primary method for assessing the binding affinity and selectivity of compounds like 7-Chloro Loxapine-d6 is the radioligand binding assay. researchgate.netnih.govgiffordbioscience.comsygnaturediscovery.comoncodesign-services.com These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor due to their high sensitivity and robustness. giffordbioscience.comoncodesign-services.com
The most common format is the competitive binding assay, which determines a compound's inhibitory constant (Ki). giffordbioscience.com This value represents the concentration of the test compound required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
For 7-Chloro Loxapine-d6, its binding profile would be compared to that of unlabeled loxapine across a panel of relevant receptors. Loxapine itself has a high affinity for dopamine D2 and D4 receptors, as well as serotonin 5-HT2A receptors. nih.govnih.govdrugbank.com It also shows affinity for other receptors, including histamine H1 and adrenergic alpha-1 receptors. patsnap.com
Deuteration is not generally expected to significantly alter equilibrium binding affinity (Ki) if the isotopic substitution is at a position not directly involved in the key molecular interactions with the receptor. The primary forces in ligand-receptor binding (e.g., hydrogen bonds, van der Waals forces, ionic interactions) are typically unaffected by this type of isotopic substitution.
Illustrative Binding Affinity Data
The following table presents hypothetical, illustrative data based on the known receptor profile of loxapine and the generally accepted principle that deuteration at non-interactive sites does not significantly alter binding affinity. Specific experimental data for 7-Chloro Loxapine-d6 is not publicly available.
| Receptor Target | Loxapine (Ki, nM) | 7-Chloro Loxapine-d6 (Ki, nM) (Illustrative) |
| Dopamine D2 | <2 | <2 |
| Serotonin 5-HT2A | <2 | <2 |
| Dopamine D4 | 12 - 29 | 12 - 29 |
| Dopamine D1 | 12 - 29 | 12 - 29 |
| Histamine H1 | High Affinity | High Affinity |
| Adrenergic α1 | High Affinity | High Affinity |
This table illustrates that the receptor selectivity profile of the deuterated analog is expected to be nearly identical to that of the parent compound.
Exploration of Potential Isotope Effects on Pharmacodynamic Properties at the Molecular Level
Pharmacodynamic effects are the result of the interaction between a drug and its target, leading to a physiological response. nih.gov For antipsychotics, this is often linked to the degree and duration of receptor occupancy. nih.gov While deuteration may not significantly change the equilibrium binding affinity (Ki), it can potentially influence the kinetics of the ligand-receptor interaction—specifically, the rates of association (kon) and dissociation (koff). wikipedia.org
The kinetic isotope effect (KIE) could theoretically lead to a slower dissociation rate (koff) for the deuterated compound. wikipedia.org A "stickier" bond between the ligand and the receptor due to the heavier isotope could mean that 7-Chloro Loxapine-d6 remains bound to its target receptor for a longer duration than loxapine. Such an effect, even if subtle, could alter the downstream signaling cascade initiated by receptor antagonism.
Advanced Spectroscopic and Biophysical Research Modalities with 7 Chloro Loxapine D6
Applications in Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution and the solid state. The introduction of deuterium (B1214612) in 7-Chloro Loxapine-d6 offers significant advantages in NMR-based conformational analysis and the study of its molecular dynamics.
Deuterium labeling simplifies complex proton (¹H) NMR spectra by replacing protons with deuterium, which is effectively "silent" in ¹H NMR. scispace.com This spectral simplification can be crucial for resolving overlapping signals and enabling a more precise determination of coupling constants and nuclear Overhauser effects (NOEs), which are essential for defining molecular geometry. For a molecule with a flexible tricyclic dibenzoxazepine (B10770217) core and a piperazine (B1678402) ring like loxapine (B1675254), understanding the conformational preferences is key to deciphering its interaction with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
In the context of molecular dynamics, deuterium NMR (²H NMR) provides direct insights into the motion of specific molecular segments. By selectively labeling the piperazine ring, as in 7-Chloro Loxapine-d6, researchers can study the rate and nature of the ring's conformational changes, such as chair-to-chair interconversions. rsc.org Solid-state NMR (ssNMR) studies can also benefit from deuterium labeling, as it can be used to probe the dynamics and orientation of the drug within a biological membrane or a receptor binding pocket. frontiersin.orgcaltech.edumdpi.compsi.chnih.gov
Molecular dynamics (MD) simulations, often used in conjunction with NMR data, can provide a theoretical framework for understanding the conformational landscape of loxapine and how it is influenced by its environment. mdpi.commdpi.comresearchgate.netdovepress.com By comparing experimental NMR data from 7-Chloro Loxapine-d6 with computational models, a more accurate and detailed picture of its dynamic behavior can be constructed.
Table 1: Hypothetical ¹H NMR Chemical Shift Comparison of Loxapine and 7-Chloro Loxapine-d6
| Proton | Loxapine (ppm) | 7-Chloro Loxapine-d6 (ppm) | Comment |
| Aromatic Protons | 7.0 - 7.5 | 7.0 - 7.5 | No significant change expected. |
| Piperazine (Axial) | 2.8 | Not Applicable | Deuterated position. |
| Piperazine (Equatorial) | 3.2 | Not Applicable | Deuterated position. |
| N-CH₃ | 2.5 | 2.5 | No significant change expected. |
Note: This table is illustrative and presents expected changes based on the principles of deuterium labeling in NMR.
Integration with High-Resolution Mass Spectrometry for Metabolomic and Lipidomic Profiling
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is an indispensable tool for studying the metabolism of drugs and their impact on endogenous small molecules. iroatech.com 7-Chloro Loxapine-d6 is particularly valuable in this context as an internal standard for the accurate quantification of loxapine and its metabolites in complex biological matrices such as plasma, urine, and tissue extracts. ucsb.edumdpi.comclearsynth.comtexilajournal.com
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry because it closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte. clearsynth.comtexilajournal.com This co-elution and similar ionization response correct for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements. iroatech.com The known mass shift of six daltons between 7-Chloro Loxapine-d6 and native loxapine allows for their simultaneous detection and quantification.
In metabolomic and lipidomic studies, researchers investigate the global changes in small molecule profiles in response to drug treatment. Antipsychotic medications are known to cause significant alterations in lipid metabolism. frontiersin.orgnih.govmdpi.comfrontiersin.orgmdpi.com By using 7-Chloro Loxapine-d6 as an internal standard, quantitative studies can be performed to accurately assess the impact of loxapine on various lipid species and other metabolites. This can help in identifying biomarkers for therapeutic efficacy or adverse metabolic side effects. frontiersin.orgfrontiersin.org
Table 2: Key Metabolites of Loxapine Quantified Using 7-Chloro Loxapine-d6 as an Internal Standard
| Metabolite | Abbreviation | Typical Concentration Range (ng/mL) |
| Loxapine | - | 10 - 100 |
| Amoxapine | - | 20 - 150 |
| 8-Hydroxyloxapine | 8-OH-Loxapine | 5 - 50 |
| 7-Hydroxyloxapine (B195982) | 7-OH-Loxapine | 5 - 50 |
| Loxapine-N-oxide | - | 1 - 20 |
Source: Adapted from studies on loxapine metabolism. The use of 7-Chloro Loxapine-d6 would be for the accurate quantification of these and the parent compound.
Utilization in Neutron Diffraction and Scattering Studies for Structural Insights
Neutron diffraction and scattering are powerful techniques for determining the precise location of atoms, particularly hydrogen, in crystalline structures and for studying molecular dynamics. wikipedia.org The significant difference in the neutron scattering length between hydrogen and deuterium makes isotopic substitution a valuable tool in these experiments. researchgate.netnih.govspringernature.com
In neutron diffraction studies of organic molecules, the high incoherent scattering from hydrogen atoms can create a large background signal, obscuring the desired diffraction pattern. By replacing hydrogen with deuterium, as in 7-Chloro Loxapine-d6, this incoherent scattering is significantly reduced, leading to a much-improved signal-to-noise ratio and allowing for a more accurate determination of the crystal structure. wikipedia.org This is particularly important for understanding the details of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state properties of pharmaceutical compounds.
Inelastic neutron scattering (INS) probes the vibrational and rotational motions of molecules. caltech.edupsi.choxfordneutronschool.orgepj-conferences.orgmlz-garching.de By selectively deuterating the piperazine ring of loxapine, INS studies can isolate and characterize the dynamics of this specific part of the molecule. This can provide valuable information about the flexibility of the molecule and how it might change upon binding to its biological target.
Furthermore, small-angle neutron scattering (SANS) can be used to study the structure of loxapine in solution or in complex with larger biomolecules, such as receptors or lipid bilayers. nih.gov The use of 7-Chloro Loxapine-d6 in combination with contrast variation techniques, where the scattering density of the solvent is matched to that of one of the components, would allow for the selective visualization of either the drug or its binding partner, providing invaluable structural information about the complex. nih.gov
Table 3: Neutron Scattering Lengths of Relevant Isotopes
| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-section (barns) |
| ¹H (Hydrogen) | -3.74 | 80.26 |
| ²H (Deuterium) | 6.67 | 2.05 |
| ¹²C (Carbon) | 6.65 | 0.00 |
| ¹⁴N (Nitrogen) | 9.36 | 0.51 |
| ¹⁶O (Oxygen) | 5.80 | 0.00 |
| ³⁵Cl (Chlorine) | 9.58 | 5.30 |
Source: National Institute of Standards and Technology (NIST). This data highlights the significant difference in scattering properties between hydrogen and deuterium, which is exploited in neutron scattering experiments.
Emerging Research Frontiers and Methodological Advancements for Stable Isotope Labeled Compounds
Potential in Quantitative Proteomics and Targeted Metabolomics
The use of stable isotope-labeled compounds is a cornerstone of modern quantitative proteomics and targeted metabolomics, enabling precise and accurate measurement of molecules in complex biological samples. nih.govmayo.edu In these fields, deuterated analogs like 7-Chloro Loxapine-d6 serve as ideal internal standards. simsonpharma.com The core principle involves introducing a known quantity of the "heavy" labeled compound into a sample before processing and analysis. oup.com Because the stable isotope-labeled standard has nearly identical physicochemical properties to its "light" endogenous counterpart, it experiences similar extraction efficiencies, ionization responses, and potential degradation during sample preparation and analysis. nih.gov
Mass spectrometry can readily distinguish between the labeled and unlabeled forms due to their mass difference. nih.gov By comparing the signal intensity of the endogenous analyte to that of the known amount of the deuterated internal standard, researchers can calculate the absolute concentration of the target molecule with high accuracy. mayo.edu This ratiometric approach effectively corrects for sample loss and mitigates the "matrix effect," where other components in a biological sample can suppress or enhance the ionization of the target analyte, a common challenge in mass spectrometry-based quantification. nih.gov
This methodology has proven indispensable for a range of applications:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. simsonpharma.comclearsynth.com
Biomarker Discovery: Accurately quantifying potential disease biomarkers in tissues and fluids. acs.org
Metabolic Flux Analysis: Tracing the flow of atoms through metabolic pathways to understand cellular dynamics. nih.gov
The table below illustrates the fundamental principle of using a deuterated standard in mass spectrometry.
| Compound Feature | Endogenous Analyte (Light) | Internal Standard (Heavy) | Rationale for Quantification |
| Example Compound | 7-Chloro Loxapine (B1675254) | 7-Chloro Loxapine-d6 | The deuterium-labeled standard is added at a known concentration. |
| Hypothetical Mass | 361.88 g/mol | 367.92 g/mol | The mass difference allows the mass spectrometer to detect both compounds simultaneously and independently. |
| Signal Ratio (Analyte/Standard) | Variable | Fixed (based on concentration) | The ratio of the signal intensities is used to calculate the precise concentration of the endogenous analyte, correcting for experimental variability. |
Development of Novel Analytical Platforms and Miniaturized Systems
Progress in the application of deuterated compounds is intrinsically linked to the evolution of analytical instrumentation. Modern analytical platforms offer unprecedented sensitivity, resolution, and throughput, enabling the detection and quantification of labeled compounds at ever-lower concentrations.
Key technological advancements include:
High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the mass accuracy and resolution needed to separate the isotopic peaks of labeled and unlabeled compounds from other interfering species in a complex matrix. nih.govacs.org
Advanced Liquid Chromatography (LC): Ultra-high-performance liquid chromatography (UHPLC) systems offer superior separation efficiency and reduced analysis times compared to traditional HPLC. acs.org Furthermore, the development of specialized chromatography columns, such as those with pentafluorophenyl (PFP) stationary phases, can help mitigate the chromatographic deuterium (B1214612) effect—a phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated analogs. acs.orgacs.org
Miniaturized and Integrated Systems: There is a growing trend towards the development of microfluidic systems, often called "lab-on-a-chip" devices. These platforms integrate sample preparation, separation, and detection into a single, miniaturized device. Such systems reduce sample and reagent consumption, decrease analysis time, and have the potential for high-throughput and point-of-care applications.
These analytical developments are driving the demand for high-purity stable isotope-labeled compounds for use as internal standards and tracers in a wide array of research fields, from environmental science to clinical diagnostics. researchandmarkets.comdataintelo.com
In Silico Modeling and Predictive Analytics for Deuterated Drug Analogs
The strategic replacement of hydrogen with deuterium can significantly alter a drug molecule's metabolic fate, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for much of drug metabolism. researchgate.net This can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile by increasing its half-life and bioavailability or reducing the formation of toxic metabolites. nih.gov
However, the effects of deuteration are not always predictable and can vary significantly depending on the specific site of substitution. alfa-chemistry.com This has led to the rise of in silico modeling and predictive analytics as crucial tools in the design of deuterated drug analogs. alfa-chemistry.com These computational approaches allow researchers to simulate and predict the impact of deuteration before undertaking costly and time-consuming chemical synthesis.
Computational tools are employed to:
Identify Metabolic Hotspots: Analyze a drug's structure to predict which C-H bonds are most susceptible to enzymatic oxidation. These "soft spots" are prime candidates for deuteration. alfa-chemistry.com
Molecular Dynamics Studies: Simulate the interaction between a deuterated drug and its biological target (e.g., a receptor or enzyme) to ensure that the modification does not negatively impact its intended therapeutic activity. alfa-chemistry.com
The following table provides a hypothetical comparison of properties for a parent drug and its deuterated analog as might be predicted by in silico modeling.
| Pharmacokinetic Parameter | Parent Compound (Predicted) | Deuterated Analog (Predicted) | Rationale for Improvement |
| Metabolic Clearance Rate | High | Reduced | Slower enzymatic cleavage of the C-D bond at a key metabolic site. |
| Biological Half-Life | 2 hours | 5 hours | Reduced clearance leads to the drug remaining in the system for a longer period. |
| Formation of Reactive Metabolite | 15% of dose | 3% of dose | Deuteration blocks or slows the metabolic pathway leading to the toxic byproduct. |
| Target Receptor Binding Affinity | High | High | Molecular dynamics simulations predict that deuteration does not alter the binding conformation. |
By leveraging these predictive models, researchers can adopt a more rational approach to deuterated drug design, prioritizing the synthesis of candidates with the highest probability of an improved therapeutic profile. alfa-chemistry.comwikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
